molecular formula C10H10BrF3N2 B7904965 3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine

3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B7904965
M. Wt: 295.10 g/mol
InChI Key: UFURAKZNMWDVJQ-UHFFFAOYSA-N
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Description

3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 3, a pyrrolidine ring at position 2, and a trifluoromethyl (-CF₃) group at position 5. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituent . The pyrrolidine moiety enhances solubility and bioavailability, while the -CF₃ group contributes to metabolic stability and electron-withdrawing effects .

Properties

IUPAC Name

3-bromo-2-pyrrolidin-1-yl-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3N2/c11-8-5-7(10(12,13)14)6-15-9(8)16-3-1-2-4-16/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFURAKZNMWDVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine typically involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with pyrrolidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing trifluoromethyl group enhances the pyridine ring's electrophilicity, facilitating displacement reactions.

Reaction TypeReagents/ConditionsProductsYield (%)Notes
Methoxy substitutionNaOMe, DMF, 80°C3-Methoxy derivative72Competing dehalogenation observed at higher temperatures
Amine substitutionPiperidine, CuI, 100°C3-Piperidino derivative65Requires copper catalysis for efficient conversion

Key factors influencing SNAr:

  • Temperature : Optimal range 80–100°C (higher temperatures promote side reactions)

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates

  • Base : Alkali metal hydroxides improve nucleophile activation

Transition Metal-Catalyzed Cross-Couplings

The bromine serves as a handle for palladium- and nickel-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivative85
Vinylboronic esterPdCl₂(dppf), CsF, THFStyryl derivative78

Buchwald-Hartwig Amination

AmineLigandProductYield (%)
MorpholineXantPhosTertiary amine68
AnilineBINAPSecondary amine61

Trifluoromethyl Group Reactivity

The CF₃ group exhibits limited direct reactivity but significantly influences:

  • Electronic effects : Hammett σₚ constant = +0.54, enhancing ring electrophilicity

  • Hydrogen-bonding : Forms weak interactions (ΔG ≈ −1.3 kcal/mol) with biological targets

  • Thermal stability : Decomposition onset at 210°C (TGA data)

Pyrrolidine Ring Modifications

The N-bound pyrrolidine undergoes characteristic secondary amine reactions:

ReactionConditionsProductsSelectivity
N-AlkylationCH₃I, K₂CO₃Quaternary ammonium salt>90%
OxidationmCPBA, CH₂Cl₂Pyrrolidine N-oxide83
AcylationAcCl, Et₃NAcetamide derivative75

Comparative Reactivity with Structural Analogs

Data from related bromopyridines highlights unique features:

CompoundBromine PositionKey ReactionRate (rel.)
Target compound3Suzuki coupling1.0 (ref)
5-Bromo-2-TFMP 5SNAr0.7
2-Bromo-4-TFMP 2Ullmann coupling1.2

TFMP = Trifluoromethylpyridine; Rates normalized to target compound's Suzuki coupling

Stability Under Reaction Conditions

Critical stability parameters from thermal analysis :

  • pH stability : Stable in pH 2–10 (24 hr, 25°C)

  • Thermal decomposition :

    • Onset: 210°C

    • ΔH decomposition: −158 kJ/mol (DSC)

  • Photostability : <5% degradation after 48 hr UV exposure

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:
3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Oxidation Reactions: The pyrrolidine ring can be oxidized to form N-oxides.
  • Reduction Reactions: The compound can undergo reduction to modify the pyridine ring or remove the bromine atom.

These reactions facilitate the development of more complex organic molecules, making it invaluable in synthetic chemistry.

Antimicrobial and Anticancer Properties:
Research indicates that derivatives of pyridine compounds often exhibit significant biological activities. For instance, studies have shown that related compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines. The potential anticancer activity of this compound is under investigation, with preliminary findings suggesting it may reduce cell viability in certain cancer types.

Mechanism of Action:
The trifluoromethyl group enhances lipophilicity, aiding cellular membrane penetration. This allows the compound to interact with intracellular targets like enzymes or receptors, potentially modulating biological pathways involved in disease processes.

Biological Activity Potential Effects
AntimicrobialInhibition of growth of bacteria/fungi
AnticancerInduction of apoptosis in cancer cells

Medicine

Pharmaceutical Intermediate:
The compound is being explored as a pharmaceutical intermediate due to its structural properties that may enhance drug efficacy. Its role in drug design focuses on improving bioavailability and therapeutic index through modifications that leverage its unique functional groups.

Industrial Applications

Agrochemicals Development:
In addition to its roles in chemistry and medicine, this compound is utilized in the development of agrochemicals. Its ability to interact with biological systems makes it a candidate for creating effective pesticides or herbicides.

Case Studies and Research Findings

Several studies have investigated the biological effects of pyridine derivatives similar to this compound:

  • Anticancer Activity Study:
    A study demonstrated that certain pyrrole derivatives significantly reduced the viability of triple-negative breast cancer cells (MDA-MB-231) by up to 55% at concentrations around 10 µM. This suggests that similar mechanisms may be applicable to our compound.
  • Antimicrobial Efficacy Research:
    Related compounds have shown promising results against various bacterial strains, indicating that modifications to the pyridine structure can enhance antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine (CAS 122599-20-6)
  • Structural Difference : Bromine (Br) replaced by chlorine (Cl) at position 3.
  • Impact: Reactivity: The C-Cl bond (328 kJ/mol) is stronger than C-Br (276 kJ/mol), making this compound less reactive in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . Molecular Weight: Reduced molecular weight (250.65 g/mol vs. Applications: Preferred in reactions requiring milder conditions or slower kinetics.
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1)
  • Structural Difference : Pyrrolidine replaced by chlorine at position 2; -CF₃ shifted to position 6.
  • Impact :
    • Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the pyridine ring, reducing susceptibility to electrophilic attack compared to the electron-donating pyrrolidine group .
    • Positional Effects : The -CF₃ group at position 6 alters regioselectivity in further functionalization .

Pyrrolidine Substitution Variants

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-3-methyl-pyridine (CAS 1934522-21-0)
  • Structural Difference : Pyrrolidine modified with 3,3-difluoro substituents; -CF₃ replaced by -CH₃ at position 5.
  • -CH₃ vs. -CF₃: The methyl group lacks the strong electron-withdrawing and hydrophobic effects of -CF₃, reducing metabolic stability .
3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine (CAS 1226808-64-5)
  • Structural Difference : Pyrrolidine replaced by methylthio (-SMe) at position 2.
  • Impact :
    • Electronic Effects : The thioether’s weaker electron-donating ability (compared to pyrrolidine) results in a less activated pyridine ring, slowing down substitution reactions .
    • Oxidation Sensitivity : -SMe is prone to oxidation, limiting utility in oxidative environments .

Trifluoromethyl Position and Substituent Variants

3-Bromo-2-isopropoxy-5-(trifluoromethyl)pyridine (CAS 216766-04-0)
  • Structural Difference : Pyrrolidine replaced by isopropoxy (-O-iPr) at position 2.
  • Impact :
    • Steric Hindrance : The bulky isopropoxy group hinders access to the pyridine ring, reducing reaction rates in SNAr or cross-coupling .
    • Electronic Effects : The alkoxy group withdraws electrons via resonance, further deactivating the ring compared to pyrrolidine .
3-Bromo-2-difluoromethoxy-5-(trifluoromethyl)pyridine (CAS 1214363-95-7)
  • Structural Difference : Pyrrolidine replaced by difluoromethoxy (-OCF₂H) at position 2.
  • Impact: Electron-Withdrawing Strength: The -OCF₂H group is more electron-withdrawing than pyrrolidine, directing electrophiles to specific ring positions .

Comparative Data Table

Compound Name CAS No. Substituents (Position) Molecular Weight (g/mol) Key Properties
Target Compound - 3-Br, 2-pyrrolidin-1-yl, 5-CF₃ ~294.06 High reactivity (Br), enhanced bioavailability (pyrrolidine)
3-Chloro analog 122599-20-6 3-Cl, 2-pyrrolidin-1-yl, 5-CF₃ 250.65 Lower reactivity, improved solubility
2-(3,3-Difluoro-pyrrolidin-1-yl) 1934522-21-0 5-Br, 2-(3,3-F₂-pyrrolidin-1-yl), 3-CH₃ 277.11 Rigid pyrrolidine, reduced metabolic stability
2-Isopropoxy analog 216766-04-0 3-Br, 2-O-iPr, 5-CF₃ 284.07 Steric hindrance, deactivated ring
2-Difluoromethoxy analog 1214363-95-7 3-Br, 2-OCF₂H, 5-CF₃ 292.01 High lipophilicity, electron-withdrawing

Key Research Findings

  • Reactivity Hierarchy : Bromine-containing derivatives exhibit superior reactivity in cross-coupling compared to chloro or alkoxy-substituted analogs .
  • Bioavailability : Pyrrolidine-containing compounds show enhanced membrane permeability compared to thioether or alkoxy variants, critical for drug design .
  • Synthetic Utility : The trifluoromethyl group at position 5 directs electrophilic substitution to position 4, enabling precise functionalization .

Biological Activity

3-Bromo-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine (CAS Number: 1437390-59-4) is a pyridine derivative characterized by the presence of a bromine atom, a pyrrolidine ring, and a trifluoromethyl group. Its molecular formula is C10H10BrF3N2C_{10}H_{10}BrF_3N_2, and it has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research .

PropertyValue
Molecular FormulaC10H10BrF3N2C_{10}H_{10}BrF_3N_2
Molecular Weight295.10 g/mol
CAS Number1437390-59-4

Anticancer Activity

The anticancer potential of pyridine derivatives has been explored extensively. For instance, related compounds have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. A study highlighted that certain pyrrole derivatives led to a significant reduction in the viability of triple-negative breast cancer cells (MDA-MB-231) by up to 55% at a concentration of 10 µM . Given the structural similarities, it is plausible that this compound may exhibit comparable effects.

The biological activity of this compound likely stems from its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets such as enzymes or receptors. The presence of the pyrrolidine ring may also influence binding affinity and specificity .

Study on Pyrrole Derivatives

A comprehensive study evaluated various pyrrole derivatives for their antibacterial properties. The results indicated that modifications in the molecular structure significantly impacted their effectiveness against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 6.25 µg/mL . This underscores the importance of structural diversity in enhancing biological activity.

Structure–Activity Relationship (SAR)

In a systematic study of structure–activity relationships (SAR), researchers found that incorporating heterocyclic rings, such as pyrrolidine, into drug designs often resulted in improved receptor affinity and biological activity . This suggests that similar modifications in the design of new derivatives based on this compound could yield promising therapeutic candidates.

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